molecular formula C16H18N2O B13000789 (6-(Isopropylamino)-2-methylpyridin-3-yl)(phenyl)methanone

(6-(Isopropylamino)-2-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13000789
M. Wt: 254.33 g/mol
InChI Key: JUGCBQHFBRXBPX-UHFFFAOYSA-N
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Description

(6-(Isopropylamino)-2-methylpyridin-3-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an isopropylamino group attached to the pyridine ring, along with a phenyl group and a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Isopropylamino)-2-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 2-methyl-3-pyridinecarboxylic acid with isopropylamine and phenylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(6-(Isopropylamino)-2-methylpyridin-3-yl)(phenyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (6-(Isopropylamino)-2-methylpyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and intermediates. Its chemical properties make it suitable for applications in the manufacture of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (6-(Isopropylamino)-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (6-(Isopropylamino)-2-methylpyridin-3-yl)(phenyl)methanol: A similar compound with a hydroxyl group instead of a methanone moiety.

    (6-(Isopropylamino)-2-methylpyridin-3-yl)(phenyl)amine: A derivative with an amine group replacing the methanone moiety.

Uniqueness

(6-(Isopropylamino)-2-methylpyridin-3-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

[2-methyl-6-(propan-2-ylamino)pyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C16H18N2O/c1-11(2)17-15-10-9-14(12(3)18-15)16(19)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,17,18)

InChI Key

JUGCBQHFBRXBPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(C)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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